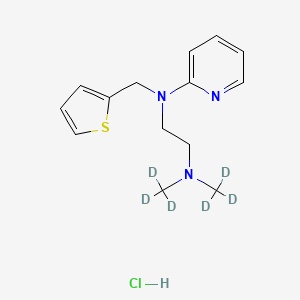
Methapyrilene-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methapyrilene-d6 (hydrochloride) is a deuterated form of methapyrilene hydrochloride, a compound known for its antihistamine properties. Methapyrilene was previously used in various drug products but was withdrawn from the market due to its carcinogenic properties . The deuterated form, Methapyrilene-d6, is primarily used in scientific research as a stable isotope-labeled compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methapyrilene-d6 (hydrochloride) can be synthesized through a multi-step process involving the introduction of deuterium atoms into the methapyrilene molecule. The synthesis typically involves the following steps:
Deuteration of Dimethylamine: The dimethylamine component is deuterated using deuterium gas (D2) under specific conditions.
Formation of Deuterated Intermediate: The deuterated dimethylamine is then reacted with 2-thenylamine to form a deuterated intermediate.
Cyclization and Hydrochloride Formation: The intermediate undergoes cyclization to form the final product, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of Methapyrilene-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas and other deuterated reagents is carefully monitored to maintain the isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Methapyrilene-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Methapyrilene-d6 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of methapyrilene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of methapyrilene.
Industry: Applied in the development and testing of new antihistamine drugs
Mecanismo De Acción
Methapyrilene-d6 (hydrochloride) exerts its effects by acting as an antagonist at histamine H1 receptors. This action blocks the effects of histamine, a compound involved in allergic reactions. The molecular targets include histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The blockade of these receptors prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
Methapyrilene: The non-deuterated form of Methapyrilene-d6.
Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A widely used antihistamine with similar applications.
Uniqueness
Methapyrilene-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This isotopic labeling makes it particularly valuable in research applications where accurate measurement and tracing are required .
Propiedades
Fórmula molecular |
C14H20ClN3S |
|---|---|
Peso molecular |
303.9 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
BONORRGKLJBGRV-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCN(CC1=CC=CS1)C2=CC=CC=N2)C([2H])([2H])[2H].Cl |
SMILES canónico |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



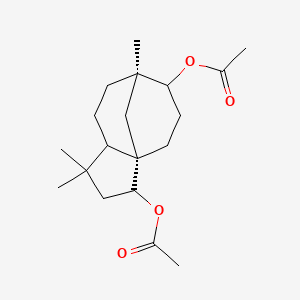
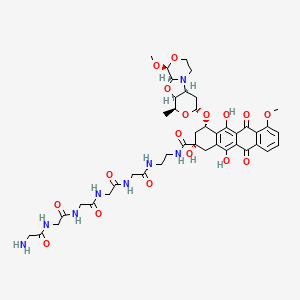
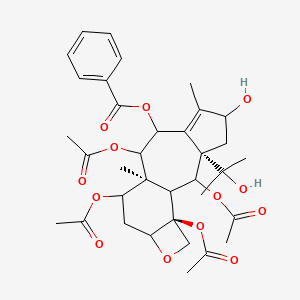
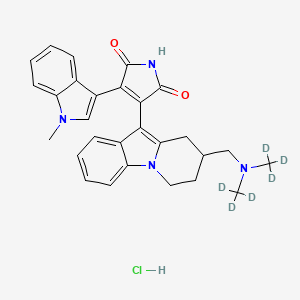
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)

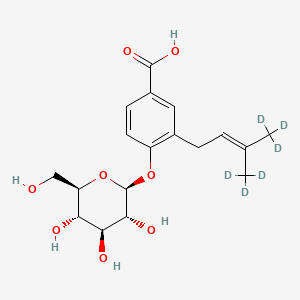
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
